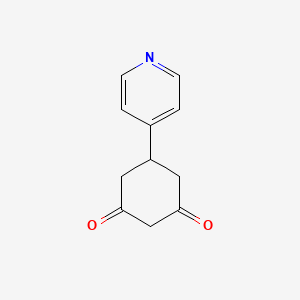

5-Pyridin-4-ylcyclohexane-1,3-dione

Beschreibung

Significance of Cyclohexane-1,3-dione Scaffolds in Organic Synthesis

The cyclohexane-1,3-dione core is a highly versatile and valuable building block in organic synthesis. researchgate.net These scaffolds are crucial intermediates for creating a wide array of biologically active natural products, pharmaceuticals, and complex heterocycles. researchgate.netorganic-chemistry.org Their utility stems from the reactivity of the dione (B5365651) functionality, which allows for various chemical transformations.

Cyclohexane-1,3-diones are recognized for their role in synthesizing six-membered nitrogen-containing heterocycles, such as pyridine (B92270) and quinolone derivatives. researchgate.netnih.gov Furthermore, this class of compounds is known for a range of biological activities, including herbicidal and anti-inflammatory properties. nih.gov Their structural framework is a key component in many potent herbicidal agents and serves as a starting point for developing potential anticancer drugs. organic-chemistry.orgresearchgate.netnih.gov The ability to readily prepare derivatives from this scaffold makes it a foundational element in medicinal chemistry and drug discovery. nih.gov

Overview of 5-Pyridin-4-ylcyclohexane-1,3-dione as a Specific Derivative

This compound is a specific derivative that incorporates a pyridine ring at the 5-position of the cyclohexane-1,3-dione framework. This substitution introduces a key heterocyclic moiety, which is prevalent in many pharmacologically active compounds. The presence of the basic nitrogen atom in the pyridine ring can significantly influence the molecule's chemical properties, such as its solubility, and its potential to interact with biological targets.

While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests it serves as a valuable intermediate. Its synthesis would likely involve a Michael addition reaction, a common method for preparing such substituted diones. rsc.orgd-nb.info The compound is commercially available, indicating its utility as a building block for more complex molecules in various research and development settings. sigmaaldrich.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-(4-pyridinyl)-1,3-cyclohexanedione sigmaaldrich.com |

| CAS Number | 75618-39-2 sigmaaldrich.com |

| Chemical Formula | C₁₁H₁₁NO₂ sigmaaldrich.com |

Research Landscape of Substituted Cyclohexane-1,3-diones

The research landscape for substituted cyclohexane-1,3-diones is both broad and dynamic. A significant area of focus is the development of efficient and regioselective synthesis methods. One prominent strategy is the consecutive Michael-Claisen process, which allows for the synthesis of these derivatives from relatively simple starting materials like acetone (B3395972) and α,β-unsaturated esters. organic-chemistry.org

Researchers are actively exploring the use of these substituted diones to construct a variety of bioactive molecules. Multi-component reactions involving cyclohexane-1,3-diones are frequently employed to produce fused heterocyclic systems, such as pyran and pyridine derivatives. nih.gov These resulting compounds are often screened for potential therapeutic applications. For instance, numerous studies have investigated cyclohexane-1,3-dione derivatives as potential anticancer agents, with some showing inhibitory activity against targets like c-Met kinase, which is implicated in non-small-cell lung cancer (NSCLC). nih.govresearchgate.netnih.govmdpi.com

The synthesis of diverse libraries of these compounds, featuring different substituents at various positions on the ring, allows for the systematic study of structure-activity relationships (SAR). mdpi.com This approach is crucial for optimizing the biological activity and pharmacokinetic properties of new drug candidates. The research demonstrates that modifying the substituents on the cyclohexane-1,3-dione core can fine-tune the resulting molecule's efficacy as an inhibitor of specific enzymes or as a therapeutic agent. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,3-dione |

| 4-vinylpyridine |

| Pyridine |

| Quinolone |

| Acetone |

| Pyran |

| Malonic ester |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-4-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-5-9(6-11(14)7-10)8-1-3-12-4-2-8/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQUILDFXDGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438872 | |

| Record name | 5-pyridin-4-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75618-39-2 | |

| Record name | 5-pyridin-4-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Transformation Mechanisms of 5 Pyridin 4 Ylcyclohexane 1,3 Dione and Its Derivatives

Tautomerism and Dynamic Equilibria in Pyridyl-Substituted Cyclohexane-1,3-diones

Pyridyl-substituted cyclohexane-1,3-diones exhibit a fascinating and complex tautomerism, existing as a dynamic equilibrium of multiple forms. This behavior is largely governed by the interplay of keto-enol and enaminone/enolimine tautomerism, stabilized by intramolecular forces.

Keto-Enol Tautomerism and Enaminone/Enolimine Forms

Like other β-dicarbonyl compounds, 5-pyridin-4-ylcyclohexane-1,3-dione can exist in equilibrium between its diketo and enol forms. masterorganicchemistry.comlibretexts.org The presence of α-hydrogens allows for this proton-transfer equilibrium. libretexts.orglibretexts.org However, the introduction of a pyridine (B92270) ring introduces further possibilities. The pyridin-2-yl derivatives of 1,3-dicarbonyl compounds are known to equilibrate with their corresponding enolimine and enaminone tautomers. nih.gov Theoretical calculations using Density Functional Theory (DFT) on related systems, such as 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, reveal that this compound is labile and can exist in equilibrium with various tautomeric forms. nih.govnih.govresearchgate.net These include the dienolimine, enolimine-enaminone, and dienaminone forms. nih.govnih.govresearchgate.net For 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, the dienolimine tautomer is found to be the most stable. nih.gov

The equilibrium is a delicate balance of factors. While the diketo form is common, the enol form can be significantly stabilized by factors that stabilize alkenes, such as conjugation. masterorganicchemistry.comlibretexts.org For instance, in 1-phenyl-2-propanone, the enol tautomer is stabilized by conjugation with the phenyl ring. libretexts.org

Table 1: Tautomeric Forms of Pyridyl-Substituted Cyclohexane-1,3-diones

| Tautomeric Form | Key Structural Feature |

| Diketo | Two carbonyl groups (C=O) |

| Enol | A hydroxyl group adjacent to a C=C double bond |

| Enaminone | An amine group conjugated with a carbonyl group |

| Enolimine | A hydroxyl group conjugated with an imine group (C=N) |

| Dienolimine | Two hydroxyl groups and two imine-like nitrogen atoms within the pyridine rings |

| Dienaminone | Two enaminone-like systems |

Intramolecular Hydrogen Bonding and Stabilization Mechanisms

A crucial factor governing the tautomeric preference is the formation of intramolecular hydrogen bonds. masterorganicchemistry.com These bonds significantly stabilize the enol, enolimine, and enaminone forms. masterorganicchemistry.comnih.gov In the case of 1,3-dicarbonyls, the positioning of the hydroxyl group of the enol and the remaining carbonyl oxygen allows for the formation of a stabilizing intramolecular hydrogen bond, creating a six-membered ring-like structure. libretexts.orglibretexts.org This, combined with the conjugation of the alkene with the carbonyl group, provides substantial stabilization. libretexts.orglibretexts.org

Studies on 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione have shown that the enaminone moiety is stabilized by a stronger intramolecular hydrogen bond (N-H···O) compared to the enolimine moiety (N···H-O). nih.govnih.govresearchgate.net This is supported by analyses using the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) index and the Laplacian of the electron density at the hydrogen bond critical point. nih.govnih.govresearchgate.net The ability to form these intramolecular hydrogen bonds can make the enol form more prevalent in the equilibrium mixture. masterorganicchemistry.com

Influence of Structural Modifications (e.g., Benzoannulation) on Tautomeric Preferences

Structural modifications to the pyridine ring, such as benzoannulation (the fusion of a benzene (B151609) ring), can significantly alter the tautomeric equilibrium. nih.govresearchgate.net In the case of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, benzoannulation of the pyridine ring at the 5,6-positions was found to increase the contribution of tautomers containing the enaminone moiety. nih.govnih.govresearchgate.net This suggests that the increased conjugation and altered electronic properties resulting from the fused benzene ring favor the enaminone structure. nih.govresearchgate.net DFT calculations have shown that mono- and dibenzoannulation of the pyridine rings in this system lead to an increased contribution of the enaminone species. nih.gov

Reactions at the Active Methylene (B1212753) and Carbonyl Centers of this compound

The presence of both an active methylene group (the CH2 group flanked by two carbonyls) and two carbonyl groups makes this compound a versatile substrate for a variety of chemical transformations.

Nucleophilic Additions and Condensations (e.g., with Amines, Hydrazines, Hydroxylamine (B1172632), Urea)

The carbonyl groups of cyclohexane-1,3-dione derivatives are susceptible to nucleophilic attack. Condensation reactions with various nucleophiles such as amines and hydrazines are common. For instance, the keto groups can react with amines or hydrazines to form imines or hydrazones, respectively.

In related systems, such as 3-formylchromone, condensation with dimedone (5,5-dimethylcyclohexane-1,3-dione) has been reported. nih.gov The reaction of tetracyanoethylene (B109619) with substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. mdpi.com The reaction of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine (B120857) can result in cyclization. researchgate.net Furthermore, the reaction of ethyl pyruvate (B1213749) with p-anisidine (B42471) and phenyl isocyanate can lead to the formation of hydantoin (B18101) derivatives through a series of condensation and addition reactions. mdpi.com These examples highlight the general reactivity of dicarbonyl compounds and related structures towards nitrogen-based nucleophiles.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Product Type |

| Amines | Imines/Enamines |

| Hydrazines | Hydrazones/Pyrazoles |

| Hydroxylamine | Oximes |

| Urea | Ureides/Heterocyclic systems |

Electrophilic Substitutions (e.g., α-Halogenation)

The active methylene group of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the formation of an enolate ion in the presence of a base, which can then act as a nucleophile in reactions with electrophiles. libretexts.org

A common electrophilic substitution reaction is α-halogenation. Direct halogenation of ketones is a well-established method for synthesizing α-haloketones. mdpi.com For 1,3-dicarbonyl compounds, selective α-iodination has been achieved using iodine and Oxone®. mdpi.com This suggests that this compound could undergo similar reactions at the C2 position (the active methylene carbon).

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by the reactivity of the dicarbonyl system and the pyridine nucleus. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the known transformations of related cyclohexane-1,3-diones and pyridine derivatives.

Oxidation:

The cyclohexane-1,3-dione moiety can undergo oxidation to introduce further functionality. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the cyclohexane (B81311) ring. Under controlled conditions, milder oxidation can occur. For instance, the oxidative aromatization of the cyclohexane ring to form a quinoline (B57606) system is a plausible transformation, often facilitated by a dehydrogenation catalyst or a chemical oxidant. The pyridine ring is generally resistant to oxidation, but under harsh conditions, oxidation of the nitrogen atom to an N-oxide can occur. The oxidation of alkyl-substituted pyridines to carboxylic acids by reagents like KMnO₄ is a well-established reaction; however, the pyridine ring itself in this compound is unsubstituted. researchgate.netlibretexts.org

A significant oxidative transformation for related 1,3-dione systems involves their conversion to quinoline quinones. This can be achieved through a neat thermolysis under oxygen-free conditions to form a dihydroquinoline hydroquinone (B1673460), followed by oxidative aromatization using an oxidant like o-chloranil in acetic acid. nih.gov

Reduction:

The carbonyl groups of the 1,3-dione are susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone functionalities to secondary alcohols, yielding the corresponding diol. youtube.comyoutube.com The reaction with NaBH₄ is generally selective for aldehydes and ketones and would not typically reduce the pyridine ring. youtube.comyoutube.com

For the reduction of the pyridine ring to a piperidine, more forcing conditions are usually required, such as catalytic hydrogenation at elevated pressure and temperature with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.netrsc.org The selective hydrogenation of the pyridine ring in the presence of the dione (B5365651) functionality, or vice-versa, would depend on the specific catalyst and reaction conditions employed. For example, catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-known process. researchgate.netrsc.org The selective hydrogenation of resorcinol (B1680541) to cyclohexane-1,3-dione has been achieved using a Pd/C catalyst under basic conditions, highlighting the feasibility of selectively reducing one part of a molecule containing multiple reducible groups. researchgate.net

| Transformation | Reagent/Catalyst | Product Type | General Observations |

| Oxidation of dione | KMnO₄ (strong) | Ring-opened products, carboxylic acids | Harsh conditions can lead to degradation. libretexts.org |

| Oxidative Aromatization | o-Chloranil | Quinoline quinone | Proceeds via a dihydroquinoline hydroquinone intermediate. nih.gov |

| Dehydrogenation | Catalytic (e.g., Pd/C) | Aromatized ring system (e.g., quinoline) | Formation of a fully aromatic system is a driving force. researchgate.net |

| Reduction of dione | NaBH₄, LiAlH₄ | Diol | Standard reduction of ketones to secondary alcohols. youtube.comyoutube.com |

| Catalytic Hydrogenation | H₂/Pd/C, H₂/PtO₂ | Piperidine and/or diol | Conditions can be tuned for selective reduction of either the pyridine ring or the dione. researchgate.netrsc.org |

Multi-component Reactions Involving Cyclohexane-1,3-diones as Substrates

Cyclohexane-1,3-diones are highly versatile building blocks in multi-component reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comresearchgate.netnih.gov The presence of the reactive methylene group flanked by two carbonyls in this compound makes it an excellent candidate for such transformations.

Formation of Complex Fused Heterocyclic Systems

The reaction of this compound in MCRs provides a powerful strategy for the synthesis of diverse and complex fused heterocyclic systems. These reactions often proceed through a series of condensation, Michael addition, and cyclization steps.

A prominent example is the Hantzsch-type synthesis of acridine-1,8-diones. In a typical setup, two equivalents of a cyclohexane-1,3-dione (like the title compound), an aldehyde, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) or an amine are reacted together. researchgate.netsid.irresearchgate.net This methodology allows for the construction of the acridine (B1665455) core in a single step. The use of microwave irradiation has been shown to accelerate these reactions significantly. sid.ir

Another important class of fused heterocycles synthesized from cyclohexane-1,3-diones are pyrimido[4,5-b]quinolines. These tricyclic structures can be accessed through a one-pot cyclo-condensation of a 6-aminopyrimidine, an aromatic aldehyde, and a cyclohexane-1,3-dione derivative. nih.gov Various catalysts, including ionic liquids and reusable solid acids, have been employed to promote these transformations under environmentally benign conditions. nih.gov

The following table summarizes representative examples of the synthesis of fused heterocyclic systems from cyclohexane-1,3-dione derivatives.

| Fused Heterocycle | Reactants | Catalyst/Conditions | Key Features |

| Acridine-1,8-diones | Cyclohexane-1,3-dione, Aldehyde, Ammonium Acetate | Microwave irradiation, Water | Environmentally friendly, rapid synthesis. sid.ir |

| Acridine-1,8-diones | 1,3-Cyclohexanedione (B196179), Aromatic Aldehyde, Hydrazones | Triethylamine (B128534), Ethanol, Reflux | Access to N-substituted acridinediones. researchgate.net |

| Pyrimido[4,5-b]quinolines | 6-Amino-1,3-dimethyluracil, Aromatic Aldehyde, 1,3-Diketone | [H₂-DABCO][HSO₄]₂, EtOH–H₂O | Use of an ionic liquid catalyst. nih.gov |

| Pyrimido[4,5-b]quinolines | Aminopyrimidinone, Aromatic Aldehyde, Dimedone | Ultrasound irradiation | Catalyst-free, green synthesis. nih.gov |

| Thieno[2,3-b]pyridines | 3-Cyano-2-pyridinethiolates, Acetone (B3395972), Malononitrile | N-methylmorpholine, Ethanol | Cascade reaction involving oxidation and cyclization. researchgate.net |

Strategic Use in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This compound and its derivatives are excellent substrates for initiating such cascades due to their multiple reactive sites. These reactions offer a highly efficient route to complex molecular architectures from simple precursors in a single operation. researchgate.net

A notable example is the synthesis of pyrrolo[3,4-b]pyridin-5-ones. This can be achieved through an Ugi-Zhu reaction followed by a cascade process involving N-acylation, an aza-Diels-Alder cycloaddition, decarboxylation, and dehydration. nih.govmdpi.com The initial multi-component reaction sets the stage for a series of spontaneous cyclizations and rearrangements to build the final fused heterocyclic system.

Furthermore, the synthesis of pyrazino[1,2-a]quinolines can be accomplished via a cascade (2+1) and (5+1) cycloaddition of quinolinium 1,4-zwitterions with a sulfur ylide. mdpi.com While not directly starting from this compound, this illustrates the power of cascade reactions in constructing complex nitrogen-containing fused systems that are structurally related to potential transformation products of the title compound.

The strategic design of cascade reactions commencing with cyclohexane-1,3-dione derivatives allows for the rapid assembly of polycyclic structures that would otherwise require lengthy, multi-step synthetic sequences.

| Cascade Reaction Type | Initiating Reactants | Resulting Heterocyclic System | Key Mechanistic Steps |

| Ugi-Zhu/Cascade/Click | 4-Formylbenzonitrile, Amine, Isocyanide, Carboxylic Acid, Maleic Anhydride | Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones | Ugi-Zhu MCR, aza-Diels-Alder, decarboxylation, dehydration. nih.govmdpi.com |

| Cycloaddition Cascade | Quinolinium 1,4-zwitterions, Trimethylsulfoxonium Iodide | Cyclopropane-fused Pyrazino[1,2-a]quinolines | (2+1) cycloaddition followed by (5+1) cycloaddition. mdpi.com |

| Domino Reaction | 4-Aminopyridin-2(1H)-ones, Aldehydes, 1H-Indene-1,3(2H)-dione | Indeno[1,2-b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine-1,10(2H)-diones | Microwave-assisted, catalyst-free, in water. researchgate.net |

Applications of 5 Pyridin 4 Ylcyclohexane 1,3 Dione in the Synthesis of Complex Molecular Architectures and Functional Scaffolds

Precursors for Nitrogen-Containing Heterocyclic Systems

The dual reactivity of the β-dicarbonyl system and the active methylene (B1212753) bridge in 5-pyridin-4-ylcyclohexane-1,3-dione makes it an ideal starting material for constructing various heterocyclic frameworks through multicomponent reactions and cyclocondensation strategies. researchgate.netnih.gov

Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives

A primary application of this compound is in the Hantzsch dihydropyridine (B1217469) synthesis. This well-established multicomponent reaction typically involves the condensation of an aldehyde, an amine or ammonia (B1221849) source (like ammonium (B1175870) acetate), and two equivalents of a β-ketoester. nih.gov When a cyclic β-dione such as this compound is used, the reaction yields polyhydroquinoline derivatives.

The reaction proceeds through the initial formation of an enamine from the dione (B5365651) and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of the dione. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the final 1,4-dihydropyridine ring system. Using this compound as the dicarbonyl component introduces a pyridine (B92270) substituent into the resulting polyhydroquinoline framework, a structural motif present in many biologically active compounds.

Table 1: Hantzsch Synthesis of Pyridinyl-Substituted Polyhydroquinolines

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|---|---|---|

| Aldehyde (R-CHO) | This compound (2 equiv.) | Ammonium Acetate (B1210297) | 4-Aryl-7-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-2,5-dione |

Formation of Acridinedione and Benzoacridinone Frameworks

The reactivity of this compound is leveraged in the synthesis of acridinedione and benzoacridinone skeletons. These fused polycyclic systems are typically constructed via a one-pot condensation reaction involving an aromatic aldehyde, an amine (such as aniline (B41778) or naphthylamine), and two equivalents of a cyclohexane-1,3-dione derivative. researchgate.net

In this synthesis, this compound would react with an aldehyde and an aromatic amine. The process involves sequential Knoevenagel condensation, Michael addition, and cyclodehydration steps, leading to the formation of the rigid, multi-ring acridine (B1665455) structure. The incorporation of the pyridinyl group from the starting dione can significantly influence the photophysical and biological properties of the resulting acridinedione molecules. Similarly, using naphthylamine in place of aniline leads to the formation of the extended benzoacridinone framework. researchgate.net

Derivatization to Quinolone and Pyridine Scaffolds

The versatility of the cyclohexane-1,3-dione core enables its conversion into quinolone and pyridine scaffolds. researchgate.netnih.gov The 1,4-dihydropyridine derivatives synthesized via the Hantzsch reaction (as described in 5.1.1) can be readily oxidized to their corresponding aromatic pyridine derivatives. This aromatization step is often driven by the thermodynamic stability of the resulting aromatic ring and can be achieved using various oxidizing agents.

Furthermore, cyclohexane-1,3-diones are key precursors for synthesizing quinolone derivatives. researchgate.net These reactions often proceed through multi-component strategies that build the quinolone core onto the dione framework. Employing this compound in these syntheses allows for the creation of novel quinolone structures bearing a pyridinyl substituent, which is of interest for developing new therapeutic agents.

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Barbiturate (B1230296) Analogs, Triazine Derivatives)

The synthetic utility of this compound extends to other important nitrogen-containing heterocycles.

Isoxazoles: Fused isoxazole (B147169) derivatives can be prepared from 1,3-diones through condensation with hydroxylamine (B1172632) hydrochloride. The reaction proceeds by forming an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a tetrahydrobenzo[c]isoxazole scaffold. The use of this compound would result in a pyridinyl-substituted version of this fused heterocyclic system.

Barbiturate Analogs: The direct synthesis of barbiturate analogs from cyclohexane-1,3-dione precursors is not a commonly reported transformation. Synthetic routes to barbiturate derivatives typically start from barbituric acid or thiobarbituric acid itself, which can then undergo reactions like Knoevenagel condensation with aldehydes. mdpi.comresearchgate.net A multi-component reaction involving an aldehyde, barbituric acid, and cyclohexane-1,3-dione can produce complex fused pyrimidines, but this does not represent a direct conversion of the dione into a barbiturate analog.

Triazine Derivatives: this compound is a suitable precursor for the synthesis of fused 1,2,4-triazine (B1199460) derivatives. A documented strategy involves the reaction of cyclohexane-1,3-dione with a diazonium salt to form a hydrazone intermediate. This key intermediate can then undergo further reactions, for instance with phenylisothiocyanate, to construct the fused triazine ring system, yielding complex heterocyclic structures with potential biological activities. nih.gov

Utility in Natural Product Synthesis and Biomimetic Transformations

Cyclohexane-1,3-dione and its derivatives are recognized as crucial intermediates for the total synthesis of a variety of natural products. researchgate.netresearchgate.net The inherent reactivity of the dione scaffold allows it to participate in biomimetic cascade reactions, which mimic natural biosynthetic pathways to efficiently construct complex molecular architectures from simpler precursors. engineering.org.cn

For example, the 2-acyl-cyclohexane-1,3-dione core is found in natural products from Peperomia species and serves as the pharmacophore backbone for certain classes of herbicides. nih.gov Synthetic studies on congeners of these natural products utilize the cyclohexane-1,3-dione framework as the starting point for building structural complexity. nih.gov The introduction of a pyridinyl group, as in this compound, offers a route to synthetic analogs of natural products with modified properties, potentially leading to new bioactive compounds. The ability to undergo reactions like Michael additions and Knoevenagel condensations allows this precursor to be used in strategic bond-forming events that emulate key steps in polyketide biosynthesis. engineering.org.cn

Development of Novel Organic Materials and Functional Molecules

The application of this compound in the synthesis of highly functionalized heterocyclic compounds is directly linked to the development of novel functional molecules. The various scaffolds accessible from this precursor, including dihydropyridines, acridinediones, and quinolones, form the core of many molecules with significant pharmacological activities. researchgate.netresearchgate.netnih.gov

The synthesis of complex, fused heterocyclic systems such as pyrazolo[3,4-a]acridinones from cyclohexane-1,3-dione derivatives has been reported, and these products are investigated for their potential as functional molecules. The photophysical properties of acridinedione derivatives, for instance, make them candidates for applications in materials science, such as fluorescent probes or organic electronics. The presence of the pyridinyl moiety in derivatives of this compound can be expected to modulate these electronic properties through its electron-withdrawing nature and its ability to participate in hydrogen bonding and metal coordination.

Integration into Photoactive and Electronic Systems

The incorporation of chromophoric and electroactive units into molecular frameworks is a key strategy in the development of novel photoactive and electronic materials. The this compound scaffold offers potential pathways to such materials, primarily through reactions that extend the conjugation of the system.

One of the most explored reactions for derivatives of cyclohexane-1,3-dione is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the active methylene group of the dione with an aldehyde or ketone, typically under basic catalysis, to form a new carbon-carbon double bond. By choosing an appropriate carbonyl compound, this reaction can be used to introduce a variety of functional groups and extend the π-conjugated system, which is a prerequisite for photoactivity. For instance, condensation with an aromatic aldehyde containing electron-donating or electron-withdrawing groups can lead to the formation of push-pull chromophores, which are known for their interesting optical properties, including fluorescence and non-linear optical behavior.

While specific examples utilizing this compound are not extensively documented, the general reaction is well-established. For example, the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, a related active methylene compound, yields a charge-transfer complex. wikipedia.org This suggests that similar reactions with this compound could produce novel dyes and pigments. The pyridinyl group in the molecule can also play a role in modulating the electronic properties of the resulting chromophores, for instance, by acting as an electron-withdrawing group or by providing a site for protonation or coordination to metal ions, which can further tune the photophysical properties.

The development of conductive polymers is another area where dione derivatives could find application. The synthesis of conductive polymers often involves the polymerization of monomers that can form an extended π-conjugated backbone. nih.govijres.org While direct polymerization of this compound is not a common approach, it could potentially be functionalized to create a monomer suitable for polymerization. For example, the dione could be converted to a derivative with polymerizable groups, which could then be incorporated into a polymer chain. The resulting polymer would have the pyridinyl and dione moieties as pendant groups, which could influence the polymer's solubility, morphology, and electronic properties.

Table 1: Potential Reactions for Integrating this compound into Photoactive Systems

| Reaction Type | Reactant | Potential Product | Potential Application |

| Knoevenagel Condensation | Aromatic Aldehydes | Extended π-conjugated systems (e.g., merocyanine-like dyes) | Organic Dyes, Non-linear Optical Materials |

| Polymerization (of a functionalized derivative) | Divinyl or Diethynyl compounds | Functional Polymers | Conductive Polymers, Organic Semiconductors |

| Metal Complexation | Transition Metal Salts | Coordination Polymers | Luminescent Materials, Sensors |

Design of Specialty Intermediates for Advanced Applications

The versatility of the this compound scaffold makes it an attractive starting material for the synthesis of a wide array of more complex molecules that can be considered specialty intermediates. These intermediates can then be used in the construction of advanced materials with tailored properties.

The reactivity of the cyclohexane-1,3-dione core allows for its use in multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. nih.gov For example, the reaction of a cyclohexane-1,3-dione with an aldehyde and a nitrogen source, such as ammonia or an amine, can lead to the formation of various nitrogen-containing heterocycles, such as pyridines and quinolines. These heterocyclic cores are prevalent in a vast range of biologically active compounds and functional materials. The presence of the 4-pyridinyl substituent on the starting dione would be directly incorporated into the final product, providing a handle for further functionalization or for tuning the properties of the molecule.

Michael addition is another powerful reaction for the elaboration of the this compound structure. nih.govresearchgate.net The enolate of the dione can act as a nucleophile and add to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds and more complex structures. This strategy can be employed to build up larger molecular architectures with specific functionalities. For instance, reaction with a divinyl ketone could lead to the formation of spirocyclic compounds. researchgate.net

The combination of the dione's reactivity with the properties of the pyridinyl group opens up possibilities for creating intermediates for supramolecular chemistry and catalysis. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal ions, enabling the construction of self-assembling systems or novel catalysts. For example, calixarenes functionalized with thiourea (B124793) and cyclohexanediamine (B8721093) moieties have been used as catalysts in asymmetric Michael additions. d-nb.info This highlights the potential for designing sophisticated catalytic systems based on functionalized this compound derivatives.

Table 2: Examples of Specialty Intermediates Derivable from this compound

| Intermediate Class | Synthetic Strategy | Potential Advanced Application |

| Fused Heterocycles (e.g., Acridinediones) | Multicomponent reactions | Biologically Active Compounds, Fluorescent Probes |

| Spirocyclic Compounds | Michael Addition | Complex Natural Product Synthesis, Ligand Design |

| Functionalized Pyridines | Ring formation reactions | Catalysis, Supramolecular Chemistry |

| Enaminones | Reaction with amines | Versatile synthetic precursors for various heterocycles |

Future Research Directions and Emerging Paradigms in 5 Pyridin 4 Ylcyclohexane 1,3 Dione Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 5-Pyridin-4-ylcyclohexane-1,3-dione and its derivatives is poised for significant advancements, with a strong emphasis on green chemistry principles. Traditional synthetic routes are being reimagined to reduce environmental impact and improve efficiency.

Future methodologies will likely focus on multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step. evitachem.com The Hantzsch pyridine (B92270) synthesis, a classic MCR, and related condensation reactions are prime candidates for optimization. The use of eco-friendly solvents, such as water or ethanol, and the development of solvent-free reaction conditions are anticipated to become standard practice.

Catalysis will play a pivotal role in these innovative synthetic strategies. The exploration of novel catalysts, including biocatalysts, nanocatalysts, and organocatalysts, is expected to yield highly selective and efficient transformations. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) has already demonstrated success in the green synthesis of related dihydropyridine (B1217469) derivatives.

| Synthetic Approach | Catalyst/Conditions | Key Advantages |

| Multicomponent Reactions | Ceric Ammonium Nitrate (CAN), Triethylamine (B128534) | High atom economy, reduced waste, simplified purification |

| Green Catalysis | Biocatalysts (e.g., baker's yeast), Nanocatalysts | Mild reaction conditions, high selectivity, catalyst recyclability |

| Solvent-Free Synthesis | Microwave irradiation, Ultrasound | Reduced environmental impact, faster reaction times |

Advanced Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry is an indispensable tool for modern chemical research, offering profound insights into molecular structure, reactivity, and properties. For this compound, advanced computational methods are set to accelerate the design of new derivatives and elucidate complex reaction mechanisms.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and predicting the reactivity of molecules. DFT calculations can be employed to determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's behavior in chemical reactions. For instance, a computational study on the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion utilized DFT to understand its structure and reactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique that will be instrumental in the rational design of new this compound derivatives with specific biological activities. By correlating structural features with observed activity, QSAR models can guide the synthesis of compounds with enhanced therapeutic potential.

| Computational Method | Application | Predicted Insights |

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | HOMO-LUMO gap, charge distribution, transition state energies |

| Quantitative Structure-Activity Relationship (QSAR) | Drug design and optimization | Correlation of molecular descriptors with biological activity |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and intermolecular interactions | Binding modes with biological targets, solvent effects |

Exploration of Novel Derivatization and Functionalization Strategies

The inherent reactivity of the this compound scaffold provides a rich platform for the development of novel derivatives with tailored properties. Both the pyridine ring and the cyclohexane-1,3-dione moiety are amenable to a wide range of chemical transformations.

The active methylene (B1212753) group within the cyclohexane-1,3-dione ring is a key site for functionalization. It can readily participate in Knoevenagel condensations with various aldehydes and ketones, leading to the formation of α,β-unsaturated systems. This reaction is a cornerstone for creating a diverse library of derivatives. Furthermore, the dione (B5365651) can undergo Michael additions, a versatile method for carbon-carbon bond formation.

The pyridine ring offers additional opportunities for derivatization. The nitrogen atom can be quaternized to form pyridinium (B92312) salts, which can then undergo various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at different positions on the pyridine ring, further expanding the chemical space of accessible derivatives.

| Reaction Type | Reagents | Resulting Functionalization |

| Knoevenagel Condensation | Aldehydes, Ketones | Formation of α,β-unsaturated systems |

| Michael Addition | α,β-unsaturated compounds | Carbon-carbon bond formation at the active methylene group |

| Pyridine N-oxide formation | Oxidizing agents | Activation of the pyridine ring for further substitution |

| Nucleophilic Aromatic Substitution | Nucleophiles on activated pyridine ring | Introduction of various functional groups |

Integration of this compound Derivatives in Interdisciplinary Research Fields

The unique structural features of this compound and its derivatives make them promising candidates for a variety of applications, extending beyond traditional organic chemistry into several interdisciplinary research areas.

The most prominent field of application is currently medicinal chemistry. Derivatives of cyclohexane-1,3-dione have been extensively studied for their potential as anticancer agents, with some exhibiting inhibitory activity against kinases like c-Met. The pyridine moiety is also a common feature in many biologically active compounds. The combination of these two pharmacophores in a single molecule suggests that this compound derivatives could be potent therapeutic agents.

Beyond medicine, there is potential for these compounds in materials science. The conjugated systems that can be formed through derivatization may possess interesting photophysical properties, making them suitable for applications in organic electronics or as fluorescent probes. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities in the design of novel metal-organic frameworks (MOFs) and coordination polymers. The herbicidal potential of related pyridyl-containing cyclohexane-1,3-dione derivatives also points towards applications in agricultural chemistry.

| Research Field | Potential Application | Key Molecular Features |

| Medicinal Chemistry | Anticancer agents, Kinase inhibitors | Pyridine and cyclohexane-1,3-dione pharmacophores |

| Materials Science | Organic electronics, Fluorescent probes, MOFs | Extended π-systems, Metal-coordinating pyridine nitrogen |

| Agricultural Chemistry | Herbicides | Pyridyl-substituted cyclohexane-1,3-dione scaffold |

Q & A

Q. What are the common synthetic routes for 5-Pyridin-4-ylcyclohexane-1,3-dione, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation or multi-step reactions with pyridine derivatives. For example, refluxing precursors in acetic acid with catalysts like P₂O₅ under modified time and temperature conditions can yield the target compound . Optimization involves systematic variation of solvents (e.g., ethanol, toluene), catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved efficiency), and stoichiometric ratios . Reaction progress is monitored via TLC, and yields are maximized by adjusting reflux duration (e.g., 10–24 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Post-synthesis characterization relies on UV-Vis (to confirm π-π* transitions), IR (to identify carbonyl and pyridine ring vibrations), and multinuclear NMR (¹H/¹³C for structural elucidation). For instance, ¹H NMR peaks between δ 8.5–7.0 ppm confirm pyridinyl protons, while cyclohexanedione carbonyls appear as distinct IR stretches near 1700 cm⁻¹ . Mass spectrometry (HRMS) is critical for verifying molecular ion peaks .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict adherence to documented protocols, including reagent purity, solvent drying, and inert atmosphere controls. For example, using anhydrous ethanol and freshly distilled acetic acid minimizes side reactions . Detailed records of reaction parameters (e.g., temperature gradients, stirring rates) are essential, as slight deviations can alter product profiles .

Advanced Research Questions

Q. How can contradictions in spectral data during structural validation be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Cross-validating with computational models (e.g., DFT-based NMR chemical shift predictions) helps distinguish structural isomers . Supplementary techniques like X-ray crystallography or 2D NMR (COSY, HSQC) can resolve ambiguities in proton coupling or spatial arrangements .

Q. What strategies improve the compound’s reactivity in downstream functionalization?

Selective functionalization of the cyclohexanedione or pyridine moieties requires protecting group strategies. For example, silylation of carbonyl groups enables electrophilic substitution on the pyridine ring . Catalytic methods, such as Pd-mediated cross-coupling, can introduce aryl/alkyl groups while preserving the core structure . Solvent polarity and temperature must be tailored to avoid side reactions (e.g., ring-opening) .

Q. How can computational chemistry aid in predicting biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities with target enzymes or receptors. For instance, docking studies can identify hydrogen-bonding interactions between the pyridine nitrogen and catalytic residues of kinases . Pharmacophore mapping further guides structural modifications to enhance selectivity .

Q. What experimental designs are effective for analyzing kinetic stability under physiological conditions?

Accelerated stability studies in buffered solutions (pH 4–9) at 37°C, monitored via HPLC, assess degradation kinetics. LC-MS identifies hydrolysis or oxidation byproducts, while Arrhenius plots extrapolate shelf-life . Comparative studies with analogues (e.g., pyrimidine-substituted derivatives) reveal structure-stability relationships .

Methodological Considerations

Q. How should researchers design experiments to test hypotheses about mechanism of action?

Employ a tiered approach:

- In vitro assays : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates.

- Cellular models : Validate target engagement via Western blotting or CRISPR knockouts.

- Controls : Use inactive enantiomers or scaffold-modified analogues to confirm specificity .

Q. What statistical methods are suitable for analyzing contradictory data in reaction optimization?

Multivariate analysis (e.g., ANOVA) identifies significant factors (e.g., temperature > catalyst loading). Response surface methodology (RSM) models nonlinear relationships between variables, while Pareto charts prioritize optimization parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.